4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)-
Description
4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- is a chiral oxazolidinone derivative characterized by a five-membered oxazolidine ring containing a carbonyl chloride (-COCl) group at position 4, an acetyl (-COCH₃) substituent at position 3, and a ketone (=O) at position 2. The carbonyl chloride group renders it highly electrophilic, making it a versatile acylating agent in organic reactions .
Properties
CAS No. |
171563-09-0 |
|---|---|
Molecular Formula |
C6H6ClNO4 |
Molecular Weight |
191.57 g/mol |
IUPAC Name |
(4R)-3-acetyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO4/c1-3(9)8-4(5(7)10)2-12-6(8)11/h4H,2H2,1H3/t4-/m1/s1 |
InChI Key |
BMPUMDIUNNCNSU-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)N1[C@H](COC1=O)C(=O)Cl |
Canonical SMILES |
CC(=O)N1C(COC1=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride typically involves the reaction of an oxazolidinone derivative with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
- Oxazolidinone Derivative + Acetyl Chloride → ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
- Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
- Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction: The compound can be reduced to form the corresponding alcohol.
- Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.
- Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild base such as sodium bicarbonate.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
- Nucleophilic Substitution: Formation of amides, esters, and thioesters.
- Hydrolysis: Formation of the corresponding carboxylic acid.
- Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
- Medicine: It is explored for its potential use in the development of new drugs, particularly antibiotics and antiviral agents.
- Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with its analogues:
Reactivity and Stability
- Electrophilicity : The carbonyl chloride group in the target compound makes it significantly more reactive toward nucleophiles (e.g., amines, alcohols) compared to ester-containing analogues like methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate .
- Hydrolysis Sensitivity : Unlike the stable thiazolidine-4-carboxylic acid (), the target compound’s -COCl group requires anhydrous handling to prevent hydrolysis to carboxylic acid .
- Stereochemical Influence : The (R)-configuration is crucial for enantioselective reactions, whereas racemic mixtures (e.g., in imidazolidine derivatives) may reduce efficacy in pharmaceutical contexts .
Research Findings and Data
Stability Under Ambient Conditions
| Compound | Stability in Air | Stability in Water |
|---|---|---|
| 4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- | Low (hydrolyzes) | Rapid decomposition |
| Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | Moderate | Stable (slow hydrolysis) |
| 2-Oxo-1,3-thiazolidine-4-carboxylic acid | High | Stable |
Biological Activity
The compound 4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- is a member of the oxazolidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
The synthesis of 4-Oxazolidinecarbonyl chloride typically involves the reaction of oxazolidine derivatives with acetic anhydride or acetyl chloride. The resulting compound features a carbonyl group that is crucial for its biological activity. The stereochemistry of the (R)-enantiomer plays a significant role in its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 191.60 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that oxazolidine derivatives exhibit significant antimicrobial properties. Specifically, 4-Oxazolidinecarbonyl chloride has shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, similar to other oxazolidinones.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of 4-Oxazolidinecarbonyl chloride found that it was effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxicity of 4-Oxazolidinecarbonyl chloride has been assessed in various cell lines. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others may enhance cell viability.
Table 3: Cytotoxicity Data
| Compound | Cell Line | Concentration (µM) | Viability (%) after 24h |
|---|---|---|---|
| 4-Oxazolidinecarbonyl chloride | L929 | 100 | 85 |
| A549 | 50 | 110 | |
| HepG2 | 200 | 90 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomal function.
- Antiviral Properties : Emerging evidence suggests potential antiviral activity against certain viruses, possibly through interference with viral replication processes.
- Anticancer Activity : Some studies indicate that oxazolidine derivatives can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
